molecular formula C7H4F3N3 B185812 1-Azido-2-(trifluoromethyl)benzene CAS No. 1548-68-1

1-Azido-2-(trifluoromethyl)benzene

Cat. No. B185812
M. Wt: 187.12 g/mol
InChI Key: KNPDKRVXJOVOQP-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

A mixture of 13.58g. (0.07 mole) of 2-trifluoromethylphenylazide, 100 ml. of hexane, and 20 ml. of anhydrous hydrogen fluoride was treated with 1.0g. of AlF3, and the reaction mixture was then aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and rinsed from the bomb with 60 ml. of dichloromethane, followed by 50 ml. of water. After blowing off the hydrogen fluoride, the aqueous rinse was added to the residue, which was cooled to 0° C. and made alkaline (pH about 11) with KOH pellets. The residue was then extracted twice with 100 ml. of dichloromethane per extraction; and the extracts were dried over MgSO4, and then concentrated under reduced pressure to yield 9.68g. (77%) of a brown oil. Structure of the final product as 2-trifluoromethyl-4-fluoroaniline was confirmed by IR and NMR. The final product had a b.p. of 87°-90° C. at 40 mm. Hg.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
brown oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]=[N+]=[N-].F.[Al](F)(F)[F:16]>CCCCCC>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[C:7]([F:16])[CH:6]=[CH:5][C:4]=1[NH2:9]

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)N=[N+]=[N-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](F)(F)F
Step Four
Name
brown oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 13.58g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
rinsed from the bomb with 60 ml
WASH
Type
WASH
Details
the aqueous rinse
ADDITION
Type
ADDITION
Details
was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted twice with 100 ml
EXTRACTION
Type
EXTRACTION
Details
of dichloromethane per extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and the extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 9.68g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(N)C=CC(=C1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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